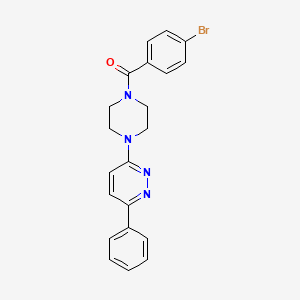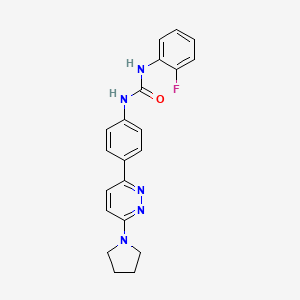![molecular formula C21H18Cl2N4O B3402154 3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine CAS No. 1049292-04-7](/img/structure/B3402154.png)
3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine
Overview
Description
The compound seems to be a derivative of piperazine, which is a common moiety in many pharmaceuticals and other organic compounds . Piperazine derivatives are often used in the synthesis of drugs used to treat various disorders, including cardiovascular, CNS, and gastrointestinal disorders .
Synthesis Analysis
While specific synthesis information for this compound was not found, related compounds such as “1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine” and “3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-o” are used in the synthesis of drugs like Trazodone . Another related compound, “6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines”, was synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones .Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of trazodone , which is known to interact with multiple targets including serotonin receptors and serotonin reuptake transporters .
Mode of Action
Based on its structural similarity to trazodone, it may interact with its targets by binding to the active sites, thereby modulating their activity .
Biochemical Pathways
If it acts similarly to trazodone, it may influence the serotonergic system, potentially affecting mood and behavior .
Result of Action
If it acts similarly to Trazodone, it could potentially have antidepressant effects due to its impact on the serotonergic system .
Biochemical Analysis
Biochemical Properties
3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to increased levels of acetylcholine.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as receptors and enzymes. This compound has been shown to bind to the active site of acetylcholinesterase, leading to its inhibition . Furthermore, this compound can modulate the activity of transcription factors, resulting in changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term exposure to this compound has been associated with sustained inhibition of acetylcholinesterase activity and prolonged alterations in cell signaling pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance cognitive function and memory retention in rodents . At higher doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity. The threshold for these adverse effects varies depending on the species and the duration of exposure.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to be actively transported across cell membranes by ATP-binding cassette (ABC) transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals, further influencing its biochemical effects.
properties
IUPAC Name |
(3-chlorophenyl)-[4-[6-(4-chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N4O/c22-17-6-4-15(5-7-17)19-8-9-20(25-24-19)26-10-12-27(13-11-26)21(28)16-2-1-3-18(23)14-16/h1-9,14H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQKIHRUXQBFBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine](/img/structure/B3402110.png)






![3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(naphthalen-2-yl)pyridazine](/img/structure/B3402175.png)
![3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(naphthalen-2-yl)pyridazine](/img/structure/B3402181.png)
![3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(naphthalen-2-yl)pyridazine](/img/structure/B3402188.png)
![N-(3,4-difluorophenyl)-4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide](/img/structure/B3402189.png)
![3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethylphenyl)pyridazine](/img/structure/B3402202.png)
![4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)-N-(2,5-difluorophenyl)piperazine-1-carboxamide](/img/structure/B3402206.png)